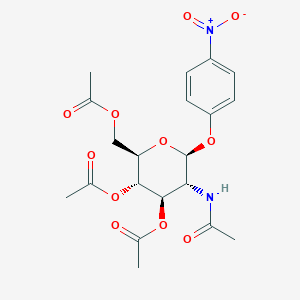

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside

概要

説明

p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside: is a synthetic compound used primarily as a substrate in biochemical assays. It is particularly useful in the colorimetric assay of N-Acetyl-beta-glucosaminidase, an enzyme involved in the degradation of glycoproteins and glycolipids . The compound has a molecular formula of C20H24N2O11 and a molecular weight of 468.41 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to maintain consistency and efficiency .

化学反応の分析

Types of Reactions:

Substitution: The compound can undergo nucleophilic substitution reactions where the p-nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Common reagents include water, hydrochloric acid, or sodium hydroxide.

Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to achieve substitution reactions.

Major Products:

科学的研究の応用

Enzyme Substrate in Glycosidase Assays

pNP-GlcNAc is primarily utilized as a substrate for the enzyme N-acetyl-beta-glucosaminidase (NAGase). This enzyme is crucial for the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. The use of pNP-GlcNAc allows for:

- Colorimetric Detection : When NAGase acts on pNP-GlcNAc, it releases p-nitrophenol, which can be quantitatively measured spectrophotometrically. This reaction provides a rapid and sensitive method for determining NAGase activity in various biological samples, including human urine .

- Clinical Diagnostics : Elevated levels of NAGase activity are associated with certain diseases, including kidney disorders and some cancers. Thus, pNP-GlcNAc serves as a valuable biomarker for diagnostic purposes .

Research in Glycobiology

In glycobiology, pNP-GlcNAc is used to study the roles of glycosaminoglycans and glycoproteins in cellular processes. Applications include:

- Investigating Glycosylation Patterns : Researchers utilize pNP-GlcNAc to analyze the glycosylation status of proteins, which can affect protein stability, function, and interactions .

- Mechanistic Studies : The compound aids in understanding the mechanisms of glycosidases and their substrate specificity. This knowledge is crucial for drug development targeting glycan-related pathways .

Synthetic Chemistry Applications

pNP-GlcNAc is also employed in synthetic chemistry as a building block for more complex carbohydrate structures. Its acetyl groups provide protection for hydroxyl groups during synthesis, allowing chemists to create diverse glycosidic linkages without undesired reactions.

Case Studies and Research Findings

Several studies have highlighted the utility of pNP-GlcNAc in various contexts:

- Study on NAGase Activity : A study published demonstrated that using pNP-GlcNAc as a substrate allowed researchers to quantify NAGase activity from different biological samples effectively. The assay was shown to be reproducible and sensitive enough to detect low enzyme concentrations .

- Glycoprotein Analysis : Another research effort utilized pNP-GlcNAc to investigate the glycosylation patterns of specific proteins involved in immune responses. The findings indicated that alterations in glycosylation could significantly impact protein function and immune recognition .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Enzyme Assays | Substrate for NAGase | Used for colorimetric detection of enzyme activity |

| Clinical Diagnostics | Biomarker for kidney disorders | Elevated levels linked to specific diseases |

| Glycobiology Research | Analysis of glycosylation patterns | Impacts protein function and interactions |

| Synthetic Chemistry | Building block for carbohydrate synthesis | Protects hydroxyl groups during reactions |

作用機序

The mechanism of action of p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside involves its hydrolysis by N-Acetyl-beta-glucosaminidase. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol, which can be quantitatively measured due to its yellow color. This reaction is used to determine the activity of the enzyme in various samples .

類似化合物との比較

- p-Nitrophenyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranoside

- 4-Nitrophenyl 2-Acetamido-2-deoxy-3,6-di-O-acetyl-4-O-[2’-O-(2’‘,3’‘,4’‘-tri-O-benzoyl-alpha-L-fucopyranosyl)-3’,4’,6’-tri-O-acetyl-beta-D-glucopyranoside

Uniqueness: p-Nitrophenyl 2-Acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside is unique due to its specific use as a substrate for N-Acetyl-beta-glucosaminidase assays. Its structure allows for the efficient release of p-nitrophenol upon enzymatic cleavage, making it a valuable tool in biochemical research .

生物活性

p-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-beta-D-glucopyranoside (commonly referred to as pNP-GlcNAc) is a synthetic glycoside derivative that serves as a substrate for various enzymatic reactions, particularly in the field of glycobiology. This compound is notable for its role in biochemical assays and its potential therapeutic applications. This article explores its biological activity, properties, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 468.41 g/mol

- Melting Point : 238°C

- Appearance : Light brown solid

The compound's structure includes a p-nitrophenyl group attached to an acetamido sugar moiety, which significantly influences its reactivity and interaction with enzymes.

Enzymatic Assays

pNP-GlcNAc is widely used as a substrate in enzyme assays, particularly for N-acetyl-beta-glucosaminidases (NAGases). The hydrolysis of this glycoside by NAGase releases p-nitrophenol, which can be quantified spectrophotometrically. This property makes it an essential tool for measuring enzyme activity in various biological samples, including human urine.

Table 1: Enzyme Kinetics of pNP-GlcNAc

| Enzyme | Km (mM) | Vmax (mmol/min/mg) |

|---|---|---|

| N-Acetyl-beta-glucosaminidase | 6.50 | 0.0149 |

This data indicates that pNP-GlcNAc has a moderate affinity for NAGase, making it suitable for kinetic studies and enzyme characterization .

Case Studies

- Clinical Applications : A study highlighted the use of pNP-GlcNAc in assessing NAGase activity in urine samples from patients with renal disorders. Elevated levels of this enzyme were correlated with kidney damage, suggesting that pNP-GlcNAc could serve as a biomarker for renal function .

- Glycobiology Research : In glycobiology, pNP-GlcNAc has been utilized to study the enzymatic mechanisms involved in glycan remodeling. Researchers have demonstrated that this compound can help elucidate the substrate specificity of various glycosidases, contributing to our understanding of carbohydrate metabolism .

- Chemo-Enzymatic Synthesis : Recent advancements have shown that pNP-GlcNAc can be employed in chemo-enzymatic synthesis processes to create more complex glycan structures. This application is particularly relevant in the development of glyco-conjugate vaccines and therapeutics .

Safety and Handling

While pNP-GlcNAc is generally regarded as safe when handled properly, it is essential to follow standard laboratory safety protocols. The compound should be stored at -20°C and handled under appropriate conditions to prevent degradation.

特性

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-7-5-14(6-8-15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQGAARHTLJIRK-LASHMREHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。